1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-13(11(2)18(3)17-10)14(19)16-12-4-5-15(12)6-8-20-9-7-15/h12H,4-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYBZDFUARKKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, 7-oxaspiro[3.5]nonan-1-amine, followed by its reaction with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The target compound’s spirocyclic ether group introduces conformational constraints absent in ’s derivatives, which feature flexible aromatic substituents (e.g., phenyl, chlorophenyl). This rigidity may reduce entropy penalties during target binding .
Synthesis :
- derivatives employ EDCI/HOBt-mediated coupling in DMF, yielding 62–71% after recrystallization . Introducing the target’s spirocyclic group may require specialized reagents (e.g., spirocyclic amine precursors) or orthogonal protection strategies.
Physicochemical Properties :
- The target’s lower molecular weight (281.4 vs. 403–502.5) suggests improved solubility compared to bulkier analogs, though the spirocyclic group may offset this via hydrophobic interactions.
- Methoxy and difluoromethyl groups in ’s compound enhance polarity and metabolic stability, whereas the target’s ether oxygen could facilitate hydrogen bonding .
Biological Activity
1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure and pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole ring : A five-membered aromatic ring containing two nitrogen atoms.
- A carboxamide functional group : Contributing to its reactivity.
- A spirocyclic moiety : The 7-oxaspiro[3.5]nonan structure adds a three-dimensional aspect that may influence biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | 1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazole-4-carboxamide |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways relevant to disease processes. Detailed studies are required to elucidate the exact molecular targets involved.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways.
- Antimicrobial Activity : Potential effects against bacterial or fungal infections have been suggested.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated that the compound could inhibit the growth of certain bacteria at varying concentrations.
Case Study Overview
A recent study investigated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
- The compound exhibited significant antibacterial activity with MIC values comparable to known antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 50 |
Research Applications
The unique structural features of this compound make it a promising candidate for further research in various fields:
- Medicinal Chemistry : Development of new therapeutic agents targeting specific diseases.
- Material Science : Exploration of its potential in creating novel materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
